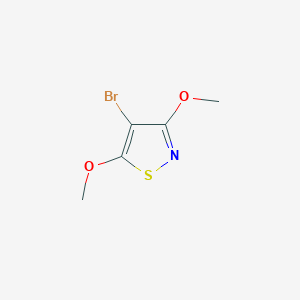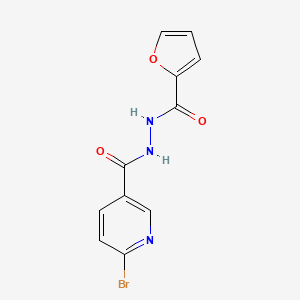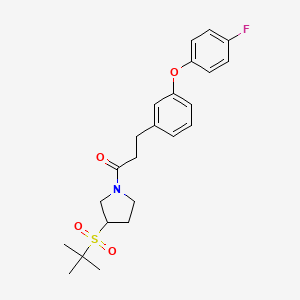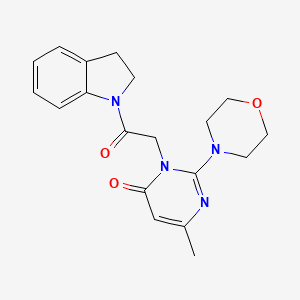
3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one” is a derivative of indoline . Indoline derivatives have been studied for their potential as multifunctional neuroprotective agents for battling ischemic stroke .
Synthesis Analysis
The synthesis of indoline derivatives involves a series of chemical reactions . For instance, a mixture of substituted 3-(indolin-1-yl)-3-oxopropanenitrile, 2-diazo-5,5-dimethylcyclohexane-1,3-dione, [Cp*RhCl2]2, and HOAc were weighted in a Schlenk tube equipped with a stir bar . The mixture was stirred at 80 °C for 12 h under an Ar atmosphere .Molecular Structure Analysis
The molecular structure of indoline derivatives can be analyzed using various techniques such as NMR spectroscopy . For example, the 1H NMR spectrum of a related compound, (2-chlorophenyl)-3-(indolin-1-yl)propan-1-one, has been reported .Chemical Reactions Analysis
Indoline derivatives undergo various chemical reactions. In an antioxidant assay, all compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, some compounds significantly elevated the cell survival rate .Physical And Chemical Properties Analysis
The physical and chemical properties of indoline derivatives can be determined using various techniques. For example, the melting point of (2-chlorophenyl)-3-(indolin-1-yl)propan-1-one was found to be between 27.6–29.1 °C .Future Directions
properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-methyl-2-morpholin-4-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14-12-17(24)23(19(20-14)21-8-10-26-11-9-21)13-18(25)22-7-6-15-4-2-3-5-16(15)22/h2-5,12H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGMIFGVBPYAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)
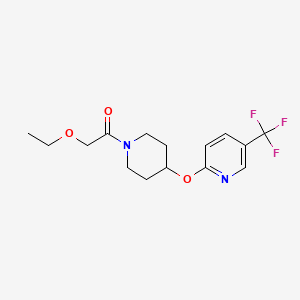
![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)
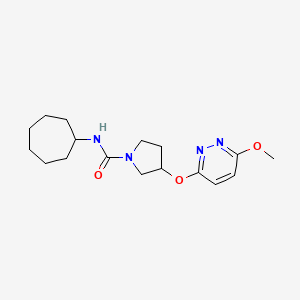
![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)
![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2486223.png)
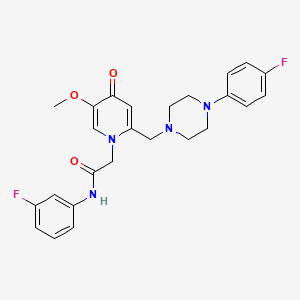
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)
